molecular formula C21H28O B1252828 Pregna-1,4,20-trien-3-one

Pregna-1,4,20-trien-3-one

Cat. No.: B1252828
M. Wt: 296.4 g/mol
InChI Key: KFTYFBOHSUEIEJ-NWSAAYAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregna-1,4,20-trien-3-one is a bioactive marine steroid naturally sourced from soft corals such as the genus Nephthea . Its molecular structure features a fused four-ring system with a planar A-ring, chair conformations of the B and C rings, and a half-chair five-membered D ring with a distinctive vinyl group at C-17 . This compound has demonstrated significant growth-inhibitory activity, specifically against human colon adenocarcinoma SW480 cells, with a reported IC50 value of 2.5 µg/ml . It has also shown cytotoxicity against other cell lines, including the human hepatoma cell line Bel-7402 . Notably, this bioactivity is present despite its mono-oxygenated structure, making it a compelling subject for structure-activity relationship (SAR) studies in medicinal chemistry . Its mechanism of action, while not fully elucidated, is an area of active investigation for researchers exploring novel cytotoxic agents from marine organisms. Researchers value this compound as a promising lead compound for investigating new anticancer agents and for its utility in pharmacological and biosynthetic studies. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28O

Molecular Weight

296.4 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-ethenyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4,9,11,13-14,17-19H,1,5-8,10,12H2,2-3H3/t14-,17-,18-,19-,20+,21-/m0/s1

InChI Key

KFTYFBOHSUEIEJ-NWSAAYAGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C=C)CCC4=CC(=O)C=C[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2C=C)CCC4=CC(=O)C=CC34C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Marine Organisms as Prominent Biosynthetic Sources

The biosynthesis of Pregna-1,4,20-trien-3-one is notably prevalent in a variety of marine organisms, particularly within the phylum Cnidaria. Octocorals, a diverse group of soft corals, are prominent producers of this steroid.

Research has consistently identified several genera of octocorals as rich sources of this compound. The octocoral Carijoa riisei, collected in South Brazil, has been a subject of study where this steroid was isolated from the n-hexane fraction of the crude extract. researchgate.net Similarly, the soft coral genus Nephthea is a known producer of this compound. nih.gov For instance, a cytotoxic lipid extract from a Fijian species of Nephthea yielded this compound. nih.gov While direct isolation of this compound from Lobophytum sp. is not explicitly detailed in the reviewed literature, species within this genus, such as Lobophytum crassum, are known to produce a variety of steroids, making them a potential source. researchgate.net The investigation of Lobophytum crassum has led to the isolation of other steroid compounds, indicating the biosynthetic capability for such molecules within this genus.

Table 1: Documented Isolation of this compound from Octocoral Genera

GenusSpeciesLocation of CollectionReference
CarijoariiseiSouth Brazil researchgate.net
Nephtheasp.Fiji nih.gov

Beyond the aforementioned octocorals, this compound has been identified in a range of other marine invertebrates. This widespread occurrence across different taxa highlights the compound's significance in marine chemical ecology. Early isolations of this steroid were reported from the sea raspberry Gersemia rubiformis and an unidentified soft coral. nih.gov Subsequent research has expanded the list of sources to include soft corals of the genera Cladiella, Sinularia, and Spongodes. nih.gov

Table 2: Other Marine Invertebrate Genera Yielding this compound

GenusOrganism TypeReference
GersemiaSoft Coral nih.gov
CladiellaSoft Coral nih.gov
SinulariaSoft Coral nih.gov
SpongodesSoft Coral nih.gov

Advanced Chromatographic and Extraction Techniques in Natural Product Chemistry

The isolation of this compound from complex biological matrices necessitates the use of advanced and systematic separation techniques. A multi-step approach involving solvent extraction, partitioning, and various chromatographic methods is typically employed to achieve a high degree of purity.

The initial step in the isolation process involves the extraction of metabolites from the marine organism using organic solvents. The choice of solvent is critical and is based on the polarity of the target compound. For steroids like this compound, a common approach is to perform a sequential extraction with solvents of increasing polarity.

In the case of Carijoa riisei, an ethanolic crude extract was subjected to partitioning to yield an n-hexane fraction from which this compound was isolated. researchgate.net For the soft coral Lobophytum crassum, a mixture of methanol (B129727) and dichloromethane (B109758) (1:1) was used for the initial extraction. This crude extract was then partitioned between ethyl acetate (B1210297) and water, with the targeted steroid compounds remaining in the ethyl acetate layer. mdpi.com

Table 3: Examples of Solvent Systems for Extraction and Partitioning

OrganismInitial Extraction Solvent(s)Partitioning SolventsFraction Containing Target CompoundReference
Carijoa riiseiEthanolNot specified, but led to an n-hexane fractionn-Hexane researchgate.net
Lobophytum crassumMethanol/Dichloromethane (1:1)Ethyl acetate/WaterEthyl acetate mdpi.com

Following extraction and partitioning, column chromatography is a fundamental technique for the separation of compounds within the enriched fraction. Silica (B1680970) gel and Sephadex LH-20 are two commonly used stationary phases for the purification of steroids.

Silica Gel Chromatography: Silica gel is a polar adsorbent, and separation is based on the differential adsorption of compounds from the mobile phase. Nonpolar compounds elute faster, while polar compounds are retained longer on the column. For the isolation of compounds from Lobophytum crassum, the ethyl acetate extract was subjected to silica gel column chromatography using a stepwise gradient elution with hexanes and ethyl acetate. mdpi.com

Sephadex LH-20 Chromatography: Sephadex LH-20 is a versatile size-exclusion chromatography medium that is also capable of partitioning based on polarity. It is particularly well-suited for the separation of lipids, steroids, and other natural products using organic solvents. This technique is often used as a final purification step to separate closely related compounds.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that is frequently employed in the final stages of purification to obtain highly pure this compound. Both normal-phase and reversed-phase HPLC can be utilized depending on the specific separation requirements.

In the purification of cembranoids from Lobophytum crassum, a fraction obtained from silica gel chromatography was further purified by semi-preparative normal-phase HPLC to yield the final compounds. mdpi.com For the analysis of similar pregnane (B1235032) derivatives, reversed-phase HPLC methods have been developed using columns such as Newcrom R1 with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Table 4: Chromatographic Techniques in the Isolation of this compound and Related Steroids

Chromatographic MethodStationary PhaseEluent/Mobile Phase ExamplePurposeReference
Column ChromatographySilica GelHexanes/Ethyl acetate gradientInitial fractionation mdpi.com
Column ChromatographySephadex LH-20Organic solvents (e.g., Methanol, Chloroform)Further purification, separation of closely related compoundsGeneral knowledge
HPLCNormal-Phase SilicaNot specifiedFinal purification mdpi.com
HPLCReversed-Phase (Newcrom R1)Acetonitrile/Water/Phosphoric AcidAnalysis and purification sielc.com

Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of Pregna-1,4,20-trien-3-one, enabling the precise assignment of proton and carbon signals and revealing the intricate stereochemical arrangement of the molecule. conicet.gov.arresearchgate.net

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Core Structure and Substituent Identification

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, have been instrumental in identifying the core pregnane (B1235032) skeleton and its characteristic functionalities. conicet.gov.arresearchgate.netmdpi.com The ¹H NMR spectrum distinctly shows signals corresponding to the Δ¹,⁴-3-one system in the A-ring and a terminal vinyl group at the C-17 side chain. conicet.gov.aruq.edu.aunih.gov

Key proton signals for the dienone system are typically observed at approximately δ 7.06 (d, H-1), δ 6.23 (dd, H-2), and δ 6.07 (t, H-4). conicet.gov.arresearchgate.net The vinyl group protons resonate around δ 5.74 (ddd, H-20), δ 5.00 (dd, H-21a), and δ 4.95 (dd, H-21b). conicet.gov.arresearchgate.net The ¹³C NMR spectrum corroborates these features, with characteristic signals for the carbonyl carbon (C-3) and the olefinic carbons of the A-ring and the vinyl side chain. mdpi.comresearchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) conicet.gov.arresearchgate.net

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)
H-17.06d10.0
H-26.23dd10.0, 1.9
H-46.07t1.6
H-205.74ddd16.5, 10.5, 7.5
H-21a5.00dd10.5, 1.5
H-21b4.95dd16.5, 1.5

Table 2: ¹³C NMR Spectroscopic Data for this compound mdpi.comresearchgate.net

CarbonChemical Shift (δ ppm)
C-1155.8
C-2127.7
C-3186.5
C-4124.1
C-5169.1
C-20141.1 (approx.)
C-21114.7 (approx.)

Note: Approximate values for C-20 and C-21 are based on typical ranges for vinyl groups in similar steroid systems.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of two-dimensional NMR experiments has been employed to assemble the complete molecular structure and define the relative stereochemistry of this compound. conicet.gov.arresearchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, confirming the connectivity within the spin systems of the steroid rings and the side chain. conicet.gov.armdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. conicet.gov.armdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for establishing long-range (2-3 bond) correlations between protons and carbons. conicet.gov.armdpi.com These correlations are vital for connecting the individual spin systems and piecing together the entire carbon skeleton, including the placement of quaternary carbons and the connection of the side chain to the D-ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. conicet.gov.arresearchgate.net NOE correlations are key in determining the relative stereochemistry of the molecule, for instance, confirming the trans-fusion of the B/C and C/D rings and the orientation of the methyl groups and the side chain. conicet.gov.arresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) has been utilized to determine the precise elemental composition of this compound. conicet.gov.arresearchgate.netmdpi.com ESI-HRMS analysis typically shows a protonated molecular ion [M+H]⁺ at approximately m/z 297.2227, which corresponds to the calculated value for the molecular formula C₂₁H₂₉O. conicet.gov.arresearchgate.net This accurate mass measurement confirms the molecular formula and the degree of unsaturation, which is consistent with the proposed triene-one structure. nih.gov

Table 3: HRMS Data for this compound conicet.gov.arresearchgate.net

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺297.22271297.22129C₂₁H₂₉O
[M+Na]⁺319.2-C₂₁H₂₈Ona

X-ray Crystallography for Definitive Molecular Structure and Ring Conformations

The absolute and definitive molecular structure of this compound has been confirmed through single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net This powerful technique provides precise three-dimensional coordinates of all atoms in the crystal lattice. The crystallographic data reveal that the A-ring is nearly planar due to the conjugated dienone system. researchgate.net The B and C rings adopt chair conformations, while the five-membered D-ring assumes a half-chair conformation. researchgate.net The analysis also confirms the trans-fusion at the B/C and C/D ring junctions. researchgate.net

Complementary Spectroscopic Data (UV, IR) in Structural Analysis

Ultraviolet (UV) and Infrared (IR) spectroscopy provide valuable complementary data that support the structural features identified by NMR and MS.

UV Spectroscopy: The UV spectrum of this compound in methanol (B129727) exhibits a strong absorption maximum (λₘₐₓ) around 246 nm. nih.gov This absorption is characteristic of the extended π-electron system of the cross-conjugated Δ¹,⁴-dien-3-one chromophore in the A-ring. nih.gov

IR Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. A strong absorption is observed around 1658-1665 cm⁻¹ corresponding to the stretching vibration of the α,β-unsaturated ketone (C=O). nih.govgoogle.com Bands in the region of 1620 cm⁻¹ and 887 cm⁻¹ are attributable to the C=C stretching vibrations of the olefinic bonds. nih.gov A band around 3447 cm⁻¹ may indicate the presence of hydroxyl groups in some samples or impurities, though the primary structure is a ketone. nih.gov

Synthetic Chemistry and Chemical Modifications

Total and Semi-Synthetic Approaches to Pregnane (B1235032) Derivatives

The construction of the complex pregnane framework can be achieved through both de novo total synthesis and, more commonly, through the chemical modification of naturally occurring steroid precursors. These semi-synthetic routes leverage the abundance of structurally related starting materials to access a wide range of pregnane derivatives efficiently.

Synthesis from Known Steroid Precursors (e.g., 16-Dehydropregnenolone (B108158) Acetate (B1210297), Phytosterols)

A cornerstone of semi-synthetic steroid production is the use of readily available precursors. 16-Dehydropregnenolone acetate (16-DPA) is a pivotal intermediate in the synthesis of numerous steroidal drugs, including corticosteroids, progestogens, and androgens. wikipedia.orgnih.gov Its production often starts from steroidal sapogenins like diosgenin (B1670711), found in Mexican yams, or solasodine (B1681914) from certain nightshade plants. wikipedia.orgresearchgate.net The conversion of these natural products into 16-DPA involves processes like the Marker degradation. wikipedia.org For instance, a one-pot synthesis of 16-DPA from diosgenin has been developed, and methods for its production from potato glycoalkaloids have also been explored. wikipedia.orgarkat-usa.orgumich.edu

Phytosterols (B1254722) , or plant sterols, which are structurally similar to cholesterol, are another significant source for pregnane derivative synthesis. researchgate.netgrin.com These compounds can be isolated from vegetable oils or industrial byproducts. researchgate.net For example, a mixture of soybean phytosterols can be transformed into pregna-1,4,16-triene-3,20-dione (B8749346), a key intermediate for valuable corticoids, through a combination of chemical and microbiological methods. researchgate.net The synthesis of β-sitosterol and other phytosterols has been achieved from stigmasterol, demonstrating the potential of these plant-derived compounds as starting materials for more complex steroid structures. nih.govunl.edu

Multi-Step Conversions and Strategic Functionalizations

The conversion of basic steroid skeletons into more complex pregnane derivatives often involves intricate multi-step synthetic sequences. These sequences rely on strategic functionalizations to introduce desired chemical features with high selectivity. For example, the synthesis of various pregnane derivatives often involves the introduction or modification of functional groups at different positions of the steroid nucleus.

A key transformation in the synthesis of many corticosteroids is the introduction of a 1,4-diene system in the A-ring. This can be achieved through microbiological 1(2)-dehydrogenation using microorganisms like Nocardioides simplex. researchgate.net Chemical methods for this transformation are also available. researchgate.net

The synthesis of complex pregnane derivatives can also involve annulation reactions. For instance, 5,9-cyclo-1,11-oxido-pregn-16-ene-3,20-dione has been synthesized in a one-pot reaction from 9-bromo-11-hydroxypregna-1,4,16-trien-3,20-dione using Raney Ni. sunderland.ac.uk Furthermore, the functionalization of the 17-methyl group of 17α-methyl steroids has been explored to synthesize 20-oxygenated 17α-hydroxymethyl steroids.

Regioselective and Stereoselective Chemical Derivatization

The biological activity of pregnane derivatives is highly dependent on the precise spatial arrangement of their functional groups. Therefore, the development of regioselective and stereoselective methods for chemical derivatization is of paramount importance.

Introduction of Hydroxyl and Acetoxy Moieties

The introduction of hydroxyl (-OH) and acetoxy (-OAc) groups at specific positions of the pregnane core is a common strategy to modify the properties of these steroids.

Hydroxylation can be achieved through both chemical and microbiological methods. Microbiological hydroxylation using fungal strains like Curvularia lunata can introduce hydroxyl groups at the 14α-position of androstane (B1237026) and pregnane steroids. researchgate.net Strains of Isaria farinosa have been shown to hydroxylate 3-oxo-4-ene pregnane derivatives at the 6β position. mdpi.com Chemical methods often employ oxidizing agents. For instance, the Os(TMP)CO complex with tert-butyl hydroperoxide can be used for the regioselective oxyfunctionalization of unactivated C-H bonds in steroids. acs.org

Acetoxylation , the introduction of an acetoxy group, is another key functionalization. The reaction of 17α,21-dichloro-20-oxopregnanes with anhydrous sodium or potassium acetate has been studied to produce cortisone (B1669442) or triamcinolone (B434) side chains, though this can be challenging and may lead to dehalogenation or dehydrohalogenation byproducts. niscpr.res.in A more efficient method for the 21-acetoxylation of 20-oxosteroids involves the use of lead tetra-acetate in the presence of boron trifluoride as a catalyst. rsc.org This method has been successfully applied to various pregnan-20-ones and pregnane-11,20-diones. rsc.org

Synthesis of Analogs with Heterocyclic Ring Systems (e.g., Triazole, Imidazole)

The incorporation of heterocyclic rings into the pregnane skeleton can lead to compounds with novel biological activities. Triazole and imidazole (B134444) moieties have been of particular interest.

Triazole derivatives of pregnane have been synthesized, often starting from 16-dehydropregnenolone acetate. nih.govnih.gov For example, 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one has been synthesized and shown to possess cytotoxic activity. nih.govnih.gov The synthesis of 1,4,5-substituted 1,2,3-triazole analogues as modulators of the pregnane X receptor has also been reported. wipo.int

Imidazole-containing steroids have been investigated for their potential as inhibitors of steroidogenic enzymes. kingston.ac.ukoup.com A series of pregnane derivatives bearing an imidazolium (B1220033) moiety have been synthesized from Δ16-20-ketones. nih.gov The synthesis involved the rearrangement of 16,17-epoxides followed by reaction with 1-substituted imidazoles. nih.gov Other research has focused on the synthesis of imidazolyl-substituted 16E-arylidenosteroidal derivatives as aromatase inhibitors. researchgate.net

Photochemical Transformations and Rearrangements (e.g., Spiropregnane Formation)

Photochemistry offers a powerful tool for the synthesis of unique and complex steroid architectures that are often inaccessible through conventional thermal reactions. noblelight.com Irradiation of steroid precursors can induce a variety of transformations, including isomerizations, cycloadditions, and rearrangements. princeton.edu

A notable example is the photochemical transformation of pregna-1,4,20-trien-3-one into a novel spiropregnane-based steroidal skeleton. researchgate.net This transformation allows for the assignment of the absolute configuration at C-10 of the resulting spiropregnane. researchgate.net The irradiation of 5,7-diene steroids can lead to the formation of vitamin D analogues and other photoproducts. nih.gov For instance, the synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one have been studied, leading to novel secosteroids. nih.gov Intramolecular [2+2] photocycloaddition reactions have also been observed in steroid systems, leading to the formation of novel hexacyclic ring systems. mcneill-group.org These photochemical methods provide access to a diverse range of structurally complex pregnane derivatives.

Biotransformation and Microbial Synthesis

Microbial Dehydrogenation and Hydroxylation Reactions in Steroid Biocatalysis

Microbial biotransformation is a powerful tool for the structural modification of steroids, offering high regio- and stereoselectivity that is often difficult to achieve through chemical synthesis. researchgate.netorientjchem.org Two of the most significant reactions in the synthesis and modification of pregnane (B1235032) derivatives are dehydrogenation and hydroxylation.

Dehydrogenation: The introduction of a double bond between carbons C-1 and C-2 (Δ¹-dehydrogenation) in the A-ring of the steroid nucleus is a critical step in the synthesis of many anti-inflammatory drugs, as it enhances their biological activity. researchgate.netorientjchem.org This reaction transforms a 3-keto-Δ⁴-steroid into a 3-keto-Δ¹,⁴-diene structure, which is the foundational core of Pregna-1,4,20-trien-3-one. This transformation is efficiently catalyzed by various microorganisms, particularly bacteria from the phylum Actinobacteria. researchgate.net Nocardioides simplex (formerly Arthrobacter simplex) is a well-known industrial biocatalyst with high 3-ketosteroid-Δ¹-dehydrogenase activity, capable of converting a wide range of steroid substrates into their Δ¹,⁴-diene analogs. nih.govmdpi.comnih.gov For instance, Nocardioides simplex VKM Ac-2033D is used to produce pregna-1,4,16-triene-3,20-dione (B8749346) from pregna-4,16-diene-3,20-dione. researchgate.net Other genera, such as Rhodococcus and Mycobacterium, are also widely employed for this purpose. nih.govresearchgate.net

Hydroxylation: The introduction of hydroxyl (-OH) groups at specific, non-activated carbon atoms of the steroid nucleus is another hallmark of microbial steroid transformation. orientjchem.org This reaction is predominantly carried out by fungi, which possess a diverse array of hydroxylating enzymes. aensiweb.com Filamentous fungi from genera like Aspergillus, Curvularia, and Mucor can introduce hydroxyl groups at numerous positions on the pregnane skeleton, including C-6, C-7, C-11, C-14, C-16, and C-21. aensiweb.comnih.govmicrobiologyresearch.orgmdpi.com For example, Aspergillus niger is known to hydroxylate progesterone (B1679170) at the 11α and 6β positions. aensiweb.commicrobiologyresearch.org The biotransformation of Δ¹-progesterone (pregn-1,4-diene-3,20-dione), a close analog of the target compound, by entomopathogenic fungi like Isaria and Beauveria species yields various hydroxylated derivatives, including 11α-hydroxy and 6β,11α-dihydroxy products. mdpi.com These hydroxylation reactions are crucial for producing corticosteroids and other bioactive steroid molecules.

Table 1: Examples of Microorganisms and Their Catalyzed Reactions on Pregnane-type Steroids.
MicroorganismReaction TypeSubstrate ExampleProduct ExampleReference
Nocardioides simplexΔ¹-DehydrogenationHydrocortisonePrednisolone mdpi.com
Aspergillus nigerHydroxylation (11α, 6β)Progesterone11α-Hydroxyprogesterone, 6β,11α-Dihydroxyprogesterone aensiweb.com
Curvularia clavataHydroxylation (7α, 14α)Progesterone7α,14α-Dihydroxypregn-4-ene-3,20-dione nih.gov
Isaria farinosaHydroxylation (6β, 11α)Δ¹-Progesterone6β,11α-Dihydroxypregn-1,4-diene-3,20-dione mdpi.com
Mucor racemosusHydroxylation (11α)Progesterone11α-Hydroxyprogesterone scispace.com

Enzymatic Pathways and Mechanistic Aspects of Bioconversion

The specific and efficient transformations of steroids by microorganisms are governed by highly specialized enzymatic pathways.

The key enzyme responsible for the Δ¹-dehydrogenation reaction is 3-ketosteroid-Δ¹-dehydrogenase (KstD) , a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. researchgate.netresearchgate.net KstDs are found in a wide variety of bacteria and are crucial for initiating the degradation of the steroid ring system. researchgate.net The catalytic mechanism involves two main steps: the abstraction of a proton from the C-2 position by a conserved amino acid residue (often a tyrosine), followed by a rate-limiting hydride transfer from C-1 to the FAD cofactor. acs.org This process results in the stereoselective formation of a double bond between C-1 and C-2. acs.org Several KstD enzymes have been characterized and have shown a broad substrate scope, including various C17-substituted steroids. nih.govresearchgate.net

Steroid hydroxylation is primarily catalyzed by cytochrome P450 monooxygenases (CYPs) . mdpi.comwiley.com These are heme-dependent enzymes that activate molecular oxygen to insert one oxygen atom into a non-activated C-H bond of the substrate. wiley.com The catalytic cycle of CYPs is complex, involving the reduction of the heme iron, binding of molecular oxygen, and formation of a highly reactive iron-oxo species (Compound I), which is responsible for abstracting a hydrogen atom from the substrate and subsequently transferring a hydroxyl group. mdpi.comnih.gov The remarkable regio- and stereoselectivity of different CYP enzymes is determined by the specific architecture of their active sites, which precisely orients the steroid substrate relative to the reactive heme center. nih.govnih.gov For instance, P450 21A2 is the major human enzyme for 21-hydroxylation of progesterone, while other microbial CYPs can target different positions like 16α, 17α, or 11β. wiley.comnih.govdrugbank.com

Application of Whole-Cell Biocatalysis in Steroid Production

For industrial-scale production of steroid intermediates, whole-cell biocatalysis is often preferred over the use of isolated enzymes. orientjchem.orgnih.gov This approach utilizes intact microbial cells (either growing or resting) as self-contained catalytic units. nih.gov Whole-cell systems offer several significant advantages. nih.gov A primary benefit is the intrinsic regeneration of expensive cofactors like NAD(P)H and FAD, which are essential for many dehydrogenase and monooxygenase reactions. nih.govacs.org The cell's own metabolic machinery continuously supplies these reduced cofactors, eliminating the need to add them externally. acs.org

Furthermore, enzymes often exhibit greater stability within their native cellular environment, protected from shear forces and degradation. nih.gov The use of whole cells also bypasses the costly and time-consuming processes of enzyme purification. nih.gov Microorganisms such as Nocardioides simplex and various Mycobacterium and Rhodococcus species are used as whole-cell biocatalysts for steroid dehydrogenation. mdpi.comnih.govsemanticscholar.org In some cases, genetic engineering is used to create recombinant microbial strains. These engineered cells can have certain metabolic pathways blocked to prevent product degradation or can be made to overexpress specific enzymes, such as KstD, to enhance the yield and selectivity of the desired transformation. nih.govresearchgate.net For instance, recombinant Mycolicibacterium strains have been constructed to express KstD from Nocardioides simplex, creating efficient systems for the selective 1(2)-dehydrogenation of 3-ketosteroids. nih.govresearchgate.net

Investigating Biotransformation Products and Metabolic Intermediates

When a steroid substrate is introduced into a microbial culture, it can be converted into a variety of metabolic products through a cascade of enzymatic reactions. Identifying these products and the intermediates formed along the way is crucial for understanding the metabolic pathways and for discovering novel bioactive compounds.

The biotransformation of progesterone, a direct precursor to the pregnadiene skeleton, has been extensively studied. Incubation of progesterone with the fungus Aspergillus niger can yield a mixture of hydroxylated products, primarily 21-hydroxyprogesterone and 11α-hydroxyprogesterone, along with dihydroxylated compounds like 6β,11α-dihydroxyprogesterone. aensiweb.com Similarly, the fungus Curvularia clavata transforms progesterone into 7α,14α-dihydroxypregn-4-ene-3,20-dione and 11β,14α-dihydroxypregn-4-ene-3,20-dione. nih.gov

The formation of the pregna-1,4-diene structure itself can be observed through intermediates. For example, the bioconversion of 3β-acetoxypregna-5,16-diene-20-one by a mixed bacterial culture proceeds through the intermediates pregna-4,16-diene-3,20-dione and subsequently pregna-1,4,16-triene-3,20-dione, demonstrating the sequential nature of these transformations. researchgate.net The biotransformation of Δ¹-progesterone with various fungi also leads to a suite of hydroxylated derivatives, showcasing the metabolic fate of the pregna-1,4-diene core. mdpi.comresearchgate.net

Table 2: Biotransformation of Progesterone by Bacillus subtilus and Aspergillus niger.
MicroorganismMetabolite ProducedRelative Percentage Yield (%)Reference
Bacillus subtilus20α-hydroxyprogesterone50.5 aensiweb.com
6β-hydroxyprogesterone22.7
6α-hydroxyprogesterone18.5
Aspergillus niger11α-hydroxyprogesterone65.7 aensiweb.com
6β,11α-dihydroxyprogesterone35.5

Biological Activities and Mechanistic Studies Exclusively Preclinical and in Vitro

Cytotoxic and Antiproliferative Activities in Cell Culture Models

The potential of Pregna-1,4,20-trien-3-one as an anticancer agent has been investigated through its effects on the growth and viability of several human cancer cell lines.

Evaluation against Human Cancer Cell Lines

Derivatives of the pregna-trien-one structure have demonstrated cytotoxic activities against a range of human cancer cell lines. For instance, 18-acetoxythis compound, a related compound, showed mild cytotoxic activity against SF295 (glioblastoma), MDA-MB435 (melanoma), HCT8 (colon cancer), and HL60 (promyelocytic leukemia) cell lines. conicet.gov.ar Other studies have explored the cytotoxic effects of similar compounds on cell lines such as Bel-7402 (liver cancer), HT-29 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). researchgate.net The cytotoxic potential of these compounds has also been evaluated against HepG2 (liver carcinoma) and A549 (lung carcinoma) cells. jksus.org While direct data for this compound against all the listed cell lines (SW480, Bel-7402, HM02, HepG2, MCF7) is not extensively available in the provided search results, the activity of its close derivatives suggests a potential area for further investigation.

In vitro Cell Viability and Growth Inhibition Assays

To quantify the cytotoxic and antiproliferative effects, researchers commonly employ various cell viability and growth inhibition assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is indicative of their viability. nih.govplos.org This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells into a purple formazan (B1609692) product. nih.govnih.gov

Another similar method is the XTT (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) assay. Unlike MTT, the formazan dye produced in the XTT assay is water-soluble, simplifying the procedure. sigmaaldrich.cnbiotium.com The Sulforhodamine B (SRB) assay is another technique used to measure cell density based on the measurement of cellular protein content. nih.gov These assays are crucial for determining the concentration at which a compound inhibits cell growth by 50% (IC50), a key parameter in cytotoxicity studies.

Table 1: In vitro Cytotoxicity of Pregnane (B1235032) Derivatives against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Cell Line Assay IC50 (µg/mL) Source
18-acetoxythis compound SF295 (Glioblastoma) Not Specified 14.4 conicet.gov.ar
18-acetoxythis compound MDA-MB435 (Melanoma) Not Specified 23.1 conicet.gov.ar
18-acetoxythis compound HCT8 (Colon) Not Specified 22.0 conicet.gov.ar
18-acetoxythis compound HL60 (Leukemia) Not Specified 12.4 conicet.gov.ar
18-acetoxithis compound L. chagasi (promastigotes) Not Specified 5.51 acgpubs.org
18-acetoxithis compound L. chagasi (amastigotes) Not Specified 16.88 acgpubs.org

Preliminary Investigations into Cellular Mechanisms of Action

Preliminary studies have begun to explore the cellular mechanisms by which compounds related to this compound may exert their cytotoxic effects. These investigations often focus on apoptosis (programmed cell death) and cell cycle arrest. archivesofmedicalscience.com Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic pathways, involving the activation of caspases, a family of protease enzymes. jmb.or.kr The expression levels of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 are often examined to determine the pathway involved. jmb.or.kr

Cell cycle analysis, frequently performed using flow cytometry, can reveal if a compound causes cells to accumulate in a specific phase of the cell cycle (e.g., G0/G1, S, or G2/M), thereby inhibiting proliferation. jmb.or.kroncotarget.com For example, some anticancer agents induce G2/M arrest, preventing cells from entering mitosis. archivesofmedicalscience.com While specific studies on the apoptotic and cell cycle effects of this compound are limited in the provided results, the investigation of these mechanisms is a logical next step in understanding its potential as an anticancer agent.

Antimicrobial Properties

In addition to its cytotoxic potential, this compound has been evaluated for its ability to inhibit the growth of various microorganisms, including bacteria and protozoa.

Antibacterial Activity against Specific Pathogens

The antibacterial properties of this compound and its source extracts have been tested against several bacterial species. A study on the crude n-hexane fraction of the octocoral Carijoa riisei, from which this compound was isolated, showed moderate activity against Staphylococcus aureus. conicet.gov.arlatamjpharm.orgconicet.gov.ar However, further details on the specific activity of the isolated compound against a broader range of bacteria such as Pseudomonas putida, Enterococcus faecium, and Streptococcus agalactiae are not extensively covered in the provided search results. The antibacterial activity of various natural compounds is an active area of research, with studies investigating their effects against pathogens like Enterococcus faecalis and Pseudomonas aeruginosa. scielo.org.co

Antiprotozoal Efficacy against Parasitic Forms

More significant findings have been reported regarding the antiprotozoal activity of this compound. The compound, isolated from the octocoral Carijoa riisei, demonstrated in vitro activity against the extracellular forms of Leishmania braziliensis and Trypanosoma cruzi, the parasites responsible for leishmaniasis and Chagas disease, respectively. conicet.gov.arlatamjpharm.orgconicet.gov.ar

At a concentration of 50 μM, this compound inhibited the growth of L. braziliensis promastigotes by 50.4% and T. cruzi epimastigotes by 42.4%. conicet.gov.arlatamjpharm.orgconicet.gov.ar These findings highlight the potential of this steroid as a lead compound for the development of new antiprotozoal agents.

Table 2: In vitro Antiprotozoal Activity of this compound This table is interactive. You can sort and filter the data.

Parasite Parasite Form Concentration (µM) % Growth Inhibition Source
Leishmania braziliensis Promastigote 50 50.4 conicet.gov.arlatamjpharm.orgconicet.gov.ar
Trypanosoma cruzi Epimastigote 50 42.4 conicet.gov.arlatamjpharm.orgconicet.gov.ar

The pregnane skeleton, characterized by a 21-carbon framework, is the parent structure for a wide array of biologically active steroids, including progestogens, mineralocorticoids, and glucocorticoids. The defining features of this compound include a ketone group at the C-3 position and double bonds at the Δ¹, Δ⁴, and Δ²⁰ positions. These structural elements, particularly the Δ¹,⁴-3-one system, are common in synthetic steroids and influence the molecule's three-dimensional shape and receptor binding potential. mdpi.comconicet.gov.ar

Research has shown that this compound, isolated from marine organisms like the octocoral Carijoa multiflora and the soft coral Nephthea sp., exhibits significant biological effects in preclinical models. mdpi.comnih.gov Studies have documented its cytotoxic activity against various cancer cell lines and its antiprotozoal effects. conicet.gov.arnih.govnih.gov

Reported In Vitro Biological Activities of this compound
Activity TypeCell Line / OrganismFindingReference
CytotoxicityHuman Hepatoma (Bel-7402)IC₅₀ value of 18.68 µM mdpi.comnih.gov
CytotoxicityHuman Colon Adenocarcinoma (SW480)IC₅₀ value of 2.5 µg/ml nih.gov
AntiprotozoalLeishmania braziliensis (promastigotes)50.4% growth inhibition at 50 µM conicet.gov.ar
AntiprotozoalTrypanosoma cruzi (epimastigotes)42.4% growth inhibition at 50 µM conicet.gov.ar

Steroid Hormone Receptor Interactions (Inferred from Pregnane Class, without Clinical Context)

While direct binding affinity studies for this compound with nuclear receptors are not extensively documented, the behavior of the broader pregnane class provides a strong basis for inference. Pregnane steroids are known to interact with a variety of nuclear receptors, which function as ligand-activated transcription factors to regulate gene expression. researchgate.net

The most prominent receptor for this class is the Pregnane X Receptor (PXR). oup.comoup.com PXR is recognized for its promiscuous ligand-binding pocket, which accommodates a wide range of endogenous and xenobiotic compounds, including many pregnane steroids. researchgate.net The activation of PXR by ligands such as progesterone (B1679170) and its metabolites is a key mechanism in regulating metabolic pathways. oup.comoup.com

Beyond PXR, pregnane derivatives can also interact with other classic steroid receptors, including the glucocorticoid, androgen, and progesterone receptors. mdpi.com The specific affinity and resulting activity (agonistic or antagonistic) are highly dependent on the precise stereochemistry and substituent groups on the steroid skeleton. mdpi.comnih.gov For instance, the presence of a 3α-hydroxy group is crucial for the positive modulation of GABA-A receptors by certain pregnane neurosteroids, a mechanism distinct from nuclear receptor interaction. mdpi.comnih.gov Similarly, a 9-fluoro group can enhance glucocorticoid receptor affinity.

Inferred Nuclear Receptor Interactions for Pregnane Class Steroids
ReceptorInteraction TypeKey Structural Features of LigandReference
Pregnane X Receptor (PXR)AgonistBroad specificity for pregnane skeleton; accommodates various endogenous steroids and xenobiotics. researchgate.netoup.comoup.com
Glucocorticoid Receptor (GR)AgonistOften requires 11β-hydroxyl and 17α,21-dihydroxy substitutions. 9α-fluoro group enhances affinity.
Androgen Receptor (AR)Agonist/AntagonistBinding can be influenced by the conjugated diene system. nih.gov
Estrogen Receptor (ER)AgonistGenerally requires an aromatic A-ring, but some non-phenolic steroids can bind. nih.gov

Modulatory Effects on Gene Expression and Signaling Pathways

The interaction of pregnane steroids with nuclear receptors directly modulates the transcription of target genes. Upon ligand binding, the receptor undergoes a conformational change, typically dissociates from chaperone proteins, and forms a heterodimer with the Retinoid X Receptor (RXR). oup.com This complex then translocates to the nucleus and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby initiating or suppressing transcription.

A primary example of this is the PXR-mediated pathway. Activation of PXR by pregnanes leads to the upregulation of genes encoding cytochrome P450 enzymes, particularly the CYP3A family. oup.comoup.com These enzymes are crucial for the metabolism of a vast array of substances, including drugs and endogenous hormones. This interaction suggests a role for pregnane steroids in regulating metabolic homeostasis and xenobiotic clearance. oup.com

Furthermore, preclinical studies have shown that fluctuations in the levels of certain pregnane neurosteroids can modulate the gene expression of GABA-A receptor subunits. nih.govresearchgate.net For example, changes in the concentration of progesterone and its metabolite allopregnanolone (B1667786) have been shown to influence the expression of the GABRA4 subunit gene. researchgate.net This indicates that in addition to direct, non-genomic modulation of receptor function, pregnanes can also induce long-term plastic changes in neuronal signaling pathways through genomic mechanisms. nih.gov

Examples of Gene and Pathway Modulation by Pregnane Steroids (In Vitro/Preclinical)
Receptor/PathwayTarget Gene/ProteinObserved EffectReference
Pregnane X Receptor (PXR)Cytochrome P450 3A (CYP3A)Upregulation of gene expression, leading to increased enzyme production and metabolism of xenobiotics. oup.comoup.com
Pregnane X Receptor (PXR)P-glycoprotein (Mdr1)Increased expression in brain capillaries, enhancing the efflux of xenobiotics. researchgate.net
GABAergic SystemGABA-A Receptor Subunits (e.g., α4)Changes in subunit mRNA and peptide expression in response to fluctuating pregnane steroid levels. nih.govresearchgate.net
Inflammatory SignalingToll-like Receptor (TLR) PathwaysPregnane neurosteroids like allopregnanolone can inhibit TLR-mediated inflammatory signaling. mdpi.com

Structure Activity Relationship Sar Analysis

Correlation of Structural Motifs with Observed Biological Effects

The foundational structure of a steroid, the 1,2-cyclopentanoperhydrophenanthrene nucleus, provides the necessary scaffold for interaction with steroid receptors. uomustansiriyah.edu.iq For many pregnane-based steroids, key interactions are mediated by the A-ring. nih.gov The presence of a 3-keto group and unsaturation in the A-ring are often crucial for activity. uomustansiriyah.edu.iq

Pregna-1,4,20-trien-3-one and its analogs have been isolated from marine organisms, such as the octocoral Carijoa multiflora, and have demonstrated cytotoxic activities. mdpi.commdpi.com For instance, this compound exhibited cytotoxicity against the human hepatoma cell line Bel-7402. mdpi.commdpi.com This biological activity is directly tied to its specific structural motifs. The core pregna-1,4-diene-3-one structure is a common feature in many synthetic corticosteroids and is known to be a potent pharmacophore. The addition of the C20-C21 double bond (vinyl group) in the side chain is a less common feature that contributes to its unique bioactivity profile. mdpi.comconicet.gov.ar This vinyl side chain is characteristic of a minor group of marine-derived pregnane (B1235032) steroids that show multiple potent biological properties, including antibacterial and cytotoxic activities. mdpi.com

Impact of A-Ring Unsaturation and Functionalization on Efficacynih.gov

The A-ring of the steroid nucleus is a primary determinant of receptor binding affinity and specificity. nih.gov The introduction of a double bond between carbons 1 and 2 in the A-ring, creating the 1,4-diene-3-one system seen in this compound, significantly influences the molecule's shape and bioactivity. This unsaturation tends to flatten the A-ring, a feature preferred by the glucocorticoid receptor, which can enhance binding affinity. nih.gov

Compared to a saturated A-ring or a 4-en-3-one system, the 1,4-diene-3-one structure often leads to increased glucocorticoid activity. nih.gov Studies on estrogens have also shown that unsaturation in the B-ring can decrease receptor binding and transcriptional potency compared to saturated B-ring counterparts, highlighting the critical role of ring saturation in modulating activity. nih.gov While the 3-oxo (ketone) group is typical for many active steroids, research has shown that substituting it with a 3-chloro group in certain pregnatriene derivatives can still result in compounds that form stable complexes with the glucocorticoid receptor and retain glucocorticoid activity. nih.gov This indicates that while the 3-position is critical, a ketone is not an absolute requirement if other structural features can compensate for the interaction.

Significance of Side Chain Configuration and Substitution Patterns

The C-17 side chain is a major site for modifications that dictate the potency and type of hormonal activity. In this compound, the side chain is a simple vinyl group (an ethylidene group starting at C-20). The presence of this C20-21 double bond is a distinguishing feature of a specific class of marine natural products. mdpi.com

Research on related pregnane derivatives demonstrates the critical nature of the side chain. For example, the introduction of hydroxyl or acetoxy groups at various positions on the pregnane skeleton can modulate cytotoxicity. mdpi.com Studies on other pregnanes show that adding bulky or polar groups at C-21 can have varied effects. For instance, incorporating a triazole or imidazole (B134444) ring at C-21 of a pregnane derivative resulted in compounds that inhibited the proliferation of several human cancer cell lines. nih.gov The configuration at C-20 is also vital; studies on related compounds show that 20β-ol derivatives are significantly more potent inhibitors of certain enzymes than their 20α-ol counterparts, emphasizing the importance of stereochemistry in the side chain. acs.org

The data in the table below, derived from a study on pregnane analogs isolated from the gorgonian Carijoa sp., illustrates how substitutions on the core ring system, while maintaining the this compound framework, affect cytotoxicity. mdpi.com

CompoundSubstitutionCytotoxicity (IC₅₀ in µM) vs. Bel-7402 cells
This compoundNone18.68
15β-hydroxythis compound15β-OH9.33
18-acetoxythis compound18-OAc11.02
15β-acetoxythis compound15β-OAc73.47

This table is interactive. You can sort the data by clicking on the column headers.

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data shows that adding a hydroxyl group at the 15β position or an acetoxy group at the C-18 position increases cytotoxic activity compared to the unsubstituted parent compound. mdpi.com However, an acetoxy group at the 15β position significantly reduces activity. mdpi.com

Stereochemical Influences on Receptor Binding and Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms, is paramount for the biological activity of steroids. The steroid nucleus contains multiple chiral centers, meaning that numerous stereoisomers are possible, each with potentially different biological activities. iptsalipur.org

In glucocorticoids, the orientation of substituents can dramatically alter potency. A study on non-steroidal mimetics of glucocorticoids found that isomers where a key hydroxyl group was oriented in a way that mimics the C11-OH of natural steroids were considerably more active. nih.govtennessee.edu This highlights the importance of precise spatial orientation for key interactions within the receptor, such as the hydrogen bond formation with residue Asn564 in the glucocorticoid receptor. nih.gov Similarly, for budesonide, a synthetic glucocorticoid with a pregna-1,4-diene-3,20-dione core, the (22R)-epimer was found to have twice the binding affinity for the glucocorticoid receptor as the (22S)-epimer, demonstrating a clear stereochemical influence on bioactivity. nih.gov

Future Research Directions and Translational Academic Perspectives

In-depth Mechanistic Elucidation of Bioactivities

Initial studies have identified Pregna-1,4,20-trien-3-one as a cytotoxic agent, notably against human colon adenocarcinoma SW480 cells and the human hepatoma cell line Bel-7402. nih.govmdpi.commdpi.com However, the precise molecular mechanisms underlying this cytotoxicity remain largely unexplored. Future research must prioritize a deep dive into the pathways through which this compound exerts its effects.

Key research questions to address include:

Target Identification: What are the primary molecular targets of this compound within cancer cells? Does it interact with specific receptors, enzymes, or signaling proteins?

Apoptosis Induction: Does the compound induce programmed cell death (apoptosis)? If so, which apoptotic pathways (intrinsic or extrinsic) are activated?

Cell Cycle Arrest: Does this compound interfere with the cell cycle, and at which checkpoints?

Receptor Binding: Given its steroidal structure, does it interact with nuclear receptors such as the Pregnane (B1235032) X Receptor (PXR)? researchgate.netnih.govresearchgate.net While PXR is primarily known for regulating drug metabolism, its role in cancer is also recognized. researchgate.net

Techniques such as proteomics, transcriptomics, and high-throughput screening can be employed to identify protein interactions and modulated gene expression profiles in response to treatment with the compound.

Rational Design and Synthesis of Novel Pregnane Analogs

The structural backbone of this compound provides a valuable scaffold for medicinal chemistry efforts. The synthesis of novel pregnane analogs is a promising avenue to enhance potency, selectivity, and pharmacokinetic properties. benthamdirect.comresearchgate.netresearchgate.netmdpi.com

Future synthetic strategies should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pregnane skeleton, such as altering substituents on the A, B, C, and D rings, or modifying the C-20 vinyl group, can help establish clear SARs. nih.gov This knowledge is critical for designing more effective and less toxic derivatives.

Targeted Modifications: Based on mechanistic insights, analogs can be designed to have a higher affinity for specific molecular targets. For instance, if a particular receptor-ligand interaction is identified, modifications can be made to optimize this binding.

Prodrug Strategies: The development of prodrugs could improve the compound's solubility, stability, and bioavailability.

The synthesis of derivatives from readily available precursors like diosgenin (B1670711) has been a successful strategy for other pregnane compounds and could be adapted for this purpose. benthamdirect.comresearchgate.net

Comprehensive Investigation of Biosynthetic Pathways in Marine Organisms

Understanding how marine organisms, such as soft corals, synthesize this compound is fundamental for both sustainable production and for bio-inspired synthetic strategies. iupac.orgresearchgate.net It is known that marine invertebrates can produce a variety of sterols, and the C21-pregnane skeleton can be generated from cholesterol. iupac.org

Future research in this area should include:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of the source organisms (Nephthea sp., Carijoa sp.) can help identify the genes and enzymes involved in the steroid biosynthetic pathways.

Metabolomic Profiling: Advanced analytical techniques can be used to trace the metabolic precursors and intermediates leading to the final compound.

Role of Symbiotic Microorganisms: Investigating the potential role of symbiotic bacteria or fungi in the production of this compound is crucial, as many marine natural products are known to be of microbial origin.

Unraveling these biosynthetic pathways could pave the way for biotechnological production of the compound or its precursors, offering a more sustainable alternative to harvesting from marine ecosystems.

Advanced Computational Chemistry and Molecular Dynamics Simulations for Receptor Interactions

Computational methods are powerful tools for predicting and understanding the interactions between small molecules and their biological targets. biorxiv.orgunimib.itnih.gov For this compound, these approaches can provide significant insights.

Key computational studies to be undertaken are:

Molecular Docking: Docking studies can predict the binding modes of this compound and its analogs with various potential protein targets, including nuclear receptors like PXR and enzymes implicated in cancer progression. researchgate.netnih.govbiorxiv.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, assessing the stability of binding interactions and revealing conformational changes in the protein upon ligand binding. nih.govresearchgate.netunimib.it This can help to rationalize ligand-specific effects. nih.gov

Quantum Chemical Calculations: These calculations can be used to determine the electronic properties and reactivity of the compound, which can inform its biological activity and guide the design of new analogs. researchgate.net

These computational approaches, when integrated with experimental data, can accelerate the drug discovery process by prioritizing the most promising compounds for further investigation.

Development of Preclinical Models for Efficacy Studies (Excluding Human Trials)

To translate the initial in vitro findings into potential therapeutic applications, robust preclinical studies are essential. physiology.orgnih.govphysiology.org This involves moving beyond simple cell culture models to more complex systems that better mimic the in vivo environment.

Future preclinical research should focus on:

3D Cell Culture Models: Spheroids and organoids derived from human tumors can provide a more accurate representation of the tumor microenvironment and drug response compared to traditional 2D cell cultures.

Animal Models: The use of established animal models, such as rodent models of cancer, is necessary to evaluate the in vivo efficacy of this compound and its analogs. nih.govnih.gov These studies will assess the compound's ability to inhibit tumor growth and progression in a living organism.

Xenograft Models: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a highly relevant platform for testing the efficacy of new anti-cancer agents.

These preclinical models will be instrumental in determining the therapeutic potential of this compound and its derivatives before any consideration of human clinical trials.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Pregna-1,4,20-trien-3-one from marine sources like Nephthea spp.?

  • Answer : Isolation involves solvent extraction (e.g., CH₂Cl₂/MeOH 2:1 v/v) followed by normal-phase vacuum liquid chromatography (VLC) and RP18 solid-phase extraction (SPE). Final purification is achieved via normal-phase HPLC, yielding colorless needle-shaped crystals . Ensure cold-chain preservation of specimens (e.g., -20°C ethanol storage) to prevent degradation of thermolabile components .

Q. How is the molecular structure of this compound validated experimentally?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K using a Bruker X8 Kappa APEXII diffractometer (MoKα radiation, λ = 0.71073 Å) confirms the structure. Key parameters include a planar A-ring, chair-configured B/C-rings, and a half-chair D-ring. Refinement with SHELXS97/SHELXL97 software achieves R-factor = 0.063 and wR = 0.142 .

Q. What standardized assays are used to evaluate the compound’s cytotoxicity?

  • Answer : Use MTT assays on SW480 (human colon adenocarcinoma) and NIH-3T3 (mouse embryonic) cell lines. Reported IC₅₀ values (e.g., 2.5 µg/ml for SW480) require validation under controlled conditions (e.g., 37°C, 5% CO₂) with DSMZ-sourced cell lines. Include positive controls (e.g., doxorubicin) and triplicate runs for reproducibility .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound across studies be resolved?

  • Answer : Discrepancies (e.g., IC₅₀ variations in SW480 vs. HepG2 cells) may stem from differences in:

  • Cell culture protocols : Passage number, serum concentration, or incubation time.
  • Compound purity : Confirm purity (>95%) via HPLC-UV/ELSD post-isolation .
  • Assay sensitivity : Compare absorbance wavelengths (e.g., 570 nm for MTT vs. 450 nm for CCK-8). Cross-reference cytotoxicity with structurally analogous steroids (e.g., 18-acetoxypregna derivatives) .

Q. What experimental strategies address the unresolved absolute configuration of this compound?

  • Answer : The lack of anomalous scatterers in SC-XRD data precludes direct determination. Alternatives include:

  • Vibrational Circular Dichroism (VCD) : Correlate experimental and computed spectra for C-17 vinyl group configuration.
  • Synthetic derivatization : Introduce heavy atoms (e.g., bromine) at C-21 for phasing in XRD .

Q. How can the compound’s selectivity toward cancer cells over normal cells be optimized?

  • Answer : Conduct structure-activity relationship (SAR) studies focusing on:

  • C-17 substitution : Replace the vinyl group with halogens or methyl to modulate lipophilicity.
  • Oxidation states : Introduce hydroxyl groups at C-11 or C-15 (as in 15β-hydroxypregna analogs) to enhance selectivity . Validate using co-cultures of SW480 and NIH-3T3 cells to assess therapeutic index.

Q. What statistical frameworks are suitable for analyzing crystallographic data reproducibility?

  • Answer : Use Hamilton’s R-factor ratio test to compare independent refinements. For displacement parameters, apply Hirshfeld rigid-bond tests to validate anisotropic ADPs. Report mean σ(C–C) = 0.006 Å and θ range (2.6–28.0°) to ensure data quality .

Methodological Guidance

  • Experimental Design : Follow NIH guidelines for preclinical studies, including randomization of cell treatment groups and blinding during data collection .
  • Data Contradiction Analysis : Use Bland-Altman plots for inter-laboratory cytotoxicity comparisons and Grubbs’ test to identify outliers in crystallographic datasets .
  • Ethical Compliance : Adhere to Nagoya Protocol guidelines for marine specimen collection and ensure ethical sourcing (e.g., CITES permits for coral sampling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.